Ifetroban
説明
Ifetroban is a potent and selective thromboxane receptor antagonist . It has been used in trials studying the treatment of various diseases including Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse . It has also been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .
Synthesis Analysis
Ifetroban has been synthesized using various methods. A comprehensive discussion on the chemistry, pharmacokinetics, and pharmacodynamics of ifetroban sodium, a new thromboxane A2/prostaglandin H2 receptor antagonist, has been presented . The review describes new methods for the synthesis and analysis of ifetroban, its tissue distribution, and its actions in a variety of animal models and disease states .
Molecular Structure Analysis
Ifetroban has a chemical formula of C25H32N2O5 and an average molecular weight of 440.54 . The structure of Ifetroban is complex and there is some ambiguity in the exact stereochemistry . The structure shown in the DrugBank entry is the same as that represented by the PubChem entry .
Chemical Reactions Analysis
A simple, specific, accurate, precise isocratic UPLC method for analysis of Ifetroban sodium was developed and validated . This method uses a Phenomenex C18 column as the stationary phase, in conjunction with Triethyl amine buffer and methanol in the proportion of 25:75 . The developed UPLC technique was found to be rapid as the retention time was 0.56 minutes for Ifetroban peak to elute .
科学的研究の応用
Pharmacokinetics and Bioavailability
Ifetroban, a potent thromboxane receptor antagonist, has been characterized for its pharmacokinetics, bioavailability, and disposition in various species including rats, dogs, monkeys, and humans. Studies show that Ifetroban is rapidly absorbed after oral administration with plasma terminal elimination half-lives ranging from approximately 8 hours in rats to about 27 hours in monkeys. It has been found to be extensively distributed in tissues with varying degrees of absolute bioavailability across species, highlighting its widespread potential for therapeutic applications (Dockens et al., 2000).
Anti-Thrombotic and Vasodilating Properties
Ifetroban exhibits notable anti-thrombotic and vasodilating properties. It targets and binds to thromboxane A2 and prostaglandin H2 receptors, effectively preventing platelet activation, aggregation, and thrombosis. This action also aids in preventing vascular constriction and promotes vasodilation. These properties make ifetroban a potential candidate for treating conditions like hypertension, asthma, and possibly preventing metastasis in cancer (2020).
Application in Chronic Venous Ulcers
In clinical studies, Ifetroban has been evaluated for its effects on healing chronic lower-extremity venous stasis ulcers. However, no significant difference in healing outcomes was observed between ifetroban and placebo, suggesting its limited efficacy in this specific application (Lyon et al., 1998).
Cardioprotection and Antithrombotic Efficacy
Ifetroban has demonstrated dose-related cardioprotective efficacy in animal models. Studies in ferrets and dogs indicate that ifetroban reduces myocardial infarct size and exhibits antithrombotic activities, making it a promising therapeutic agent for cardiac protection (Gomoll et al., 1995).
Effect on Skeletal Muscle Blood Flow in Heart Failure
Research on the effects of ifetroban on skeletal muscle blood flow in patients with congestive heartheart failure indicates that it does not critically affect the vasodilating effects of enalapril in the skeletal muscle circulation. This suggests that its therapeutic application could be safe in heart failure patients, without significant interference with other cardiovascular medications (Katz et al., 1999).
Potential in Duchenne Muscular Dystrophy
A study demonstrated the potential of ifetroban in reducing coronary artery dysfunction in a mouse model of Duchenne Muscular Dystrophy (DMD), an inheritable muscle wasting disease. The study suggests that ifetroban could improve cardiovascular function in DMD, highlighting its therapeutic versatility (Mitchell et al., 2021).
Synthesis and Analytical Methods
Research has also focused on the development of efficient synthesis and analytical methods for ifetroban. Studies have been conducted on chemoselective conversions and kinetic analysis by various chromatographic and mass spectrometric methods, contributing to the understanding and improvement of ifetroban's production and quality control processes (Swaminathan et al., 1998).
Safety And Hazards
Ifetroban has been studied in 26 clinical trials and dosed in over 1,300 people including healthy volunteers . Clinical trials are evaluating the therapeutic safety and efficacy of oral ifetroban capsules for the treatment of cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and Duchenne muscular dystrophy .
将来の方向性
Ifetroban is currently being evaluated in a Phase 2 randomized, double-blind, placebo-controlled, multiple dose study to determine the safety, pharmacokinetics and efficacy of two doses of oral ifetroban in subjects with Duchenne muscular dystrophy . There are additional active clinical trials evaluating ifetroban in other rare diseases . Cumberland Pharmaceuticals is launching a Phase 2 clinical trial to assess the safety and efficacy of its investigational therapy, ifetroban, in treating patients with idiopathic pulmonary fibrosis (IPF) .
特性
IUPAC Name |
3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRUNPUJIUXSE-DXKRWKNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869931 | |
Record name | Ifetroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ifetroban | |
CAS RN |
143443-90-7 | |
Record name | Ifetroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ifetroban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifetroban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifetroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFETROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。